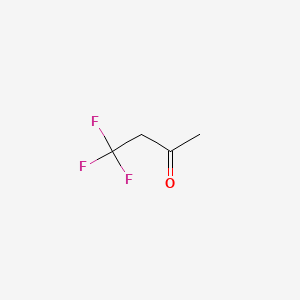

4,4,4-トリフルオロブタン-2-オン

説明

The compound 4,4,4-Trifluorobutan-2-one is a fluorinated ketone that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group in this compound is of particular interest because it can significantly alter the physical and chemical properties of molecules, making them useful for the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

Several methods have been developed for the synthesis of fluorinated compounds related to 4,4,4-Trifluorobutan-2-one. For instance, an enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid was achieved through trifluoromethylation and subsequent reactions including Sharpless asymmetric dihydroxylation and palladium-catalyzed hydrogenation . Another study presented a direct and enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols using an organocatalytic in situ generation of trifluoroacetaldehyde, followed by an aldol reaction and reduction . Additionally, the synthesis of fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine from 4,4,4-trifluoro-3-methylbutanoic acid was reported, involving a chiral oxazoline and oxidative rearrangement .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to investigate the molecular structure of compounds similar to 4,4,4-Trifluorobutan-2-one. For example, a complete NMR study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provided insights into the chemical shifts and coupling constants, which are essential for understanding the electronic environment and molecular geometry of such compounds .

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been explored in various chemical reactions. The synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one through cyclization reactions demonstrates the versatility of fluorinated intermediates in heterocyclic chemistry . Moreover, the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones leading to new trifluoromethylated furan derivatives highlights the potential for creating diverse fluorinated structures .

Physical and Chemical Properties Analysis

The effect of fluorination on the reactivity of thiols was studied, revealing that trifluorobutanethiol exhibits a dominant decomposition pathway through C-S bond hydrogenolysis and a secondary pathway of alkene elimination. The presence of fluorine atoms and the length of the alkyl chain were found to influence the reaction pathways and products . This study provides valuable information on how the trifluoromethyl group can affect the stability and reactivity of molecules.

科学的研究の応用

医薬品中間体

4,4,4-トリフルオロブタン-2-オンは、医薬品中間体として使用されます . この化合物は、さまざまな医薬品製品の合成において重要な役割を果たし、新薬や治療法の開発に貢献しています。

フッ素化シントン合成

この化合物は、フッ素化シントンとしてラセミ体2-アミノ-5,5,5-トリフルオロ-3-メチルペンタン酸の合成に使用されます . フッ素化シントンは、その独自の特性のために医薬品化学の分野において重要です。

溶媒

4,4,4-トリフルオロブタン-2-オンは、溶媒として使用できます . その独特の化学的特性により、幅広い物質を溶解させるのに適しています。

Safety and Hazards

4,4,4-Trifluorobutan-2-one is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .

作用機序

Target of Action

It is known that the compound is used in organic synthesis reactions , suggesting that it may interact with various organic molecules depending on the specific reaction context.

Mode of Action

Its use in organic synthesis suggests that it likely interacts with other organic molecules to facilitate chemical reactions . The presence of the trifluoromethyl group could enable interactions with nucleophilic groups like amines and thiols, leading to the formation of covalent bonds .

Biochemical Pathways

Given its role in organic synthesis, it is likely involved in various biochemical reactions depending on the specific context .

Pharmacokinetics

Its physical properties such as boiling point (95-96°c), density (105 g/cm^3), and vapor pressure (326mmHg at 25°C) suggest that it could have significant volatility and solubility .

Result of Action

It is known that the compound is used in organic synthesis, suggesting that its action results in the formation of new organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluorobutan-2-one. For instance, its volatility suggests that it could readily evaporate in high-temperature environments . Furthermore, it is classified as a dangerous good for transport, indicating that special precautions must be taken during its storage and handling .

特性

IUPAC Name |

4,4,4-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXXTMOWISPQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337139 | |

| Record name | 4,4,4-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2366-70-3 | |

| Record name | 4,4,4-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

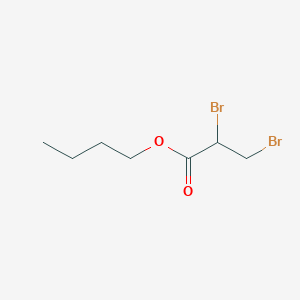

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)